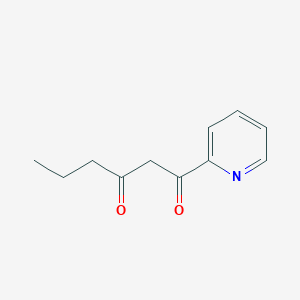

1-(Pyridin-2-yl)hexane-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-pyridin-2-ylhexane-1,3-dione |

InChI |

InChI=1S/C11H13NO2/c1-2-5-9(13)8-11(14)10-6-3-4-7-12-10/h3-4,6-7H,2,5,8H2,1H3 |

InChI Key |

BQJVUJRKOQEKRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 2 Yl Hexane 1,3 Dione and Its Analogues

Established Synthetic Routes for Pyridyl Beta-Diketones

The primary method for synthesizing pyridyl β-diketones is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.org This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base. wikipedia.org

Claisen Condensation and Related Approaches

The Claisen condensation is a versatile and widely used method for the preparation of β-keto esters and β-diketones. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of an enolate ion from a ketone, which then acts as a nucleophile, attacking the carbonyl carbon of an ester. wikipedia.orgyoutube.com

A common approach for synthesizing pyridyl β-diketones involves the crossed Claisen condensation between a pyridyl ester, such as ethyl picolinate (B1231196), and a suitable ketone. datapdf.commasterorganicchemistry.com For instance, the condensation of ethyl picolinate with acetone (B3395972) can yield pyridoylacetone. datapdf.com The electronegativity of the heterocyclic nucleus in esters like ethyl picolinate makes them effective acceptors in this reaction. datapdf.com At least one of the reactants must be enolizable for the reaction to proceed. wikipedia.org

The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then attacks the carbonyl group of the ethyl picolinate. Subsequent elimination of the ethoxide leaving group leads to the formation of the β-diketone. wikipedia.orgyoutube.com The reaction is often driven to completion by the deprotonation of the newly formed β-diketone, which is more acidic than the starting ketone. wikipedia.orgyoutube.com An acidic workup is then required to neutralize the enolate and isolate the final product. wikipedia.orgyoutube.com

The efficiency of the Claisen condensation is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, and temperature. numberanalytics.com

Base Selection: Strong bases are crucial for the formation of the enolate. numberanalytics.com Sodium ethoxide is a commonly used base, particularly when ethyl esters are used as starting materials, as it regenerates the ethoxide leaving group. wikipedia.org Other strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can also be employed and may lead to increased yields. organic-chemistry.org For mixed Claisen condensations, non-nucleophilic bases such as lithium diisopropylamide (LDA) can be advantageous. wikipedia.org A stoichiometric amount of base is typically required because the deprotonation of the product drives the reaction forward. wikipedia.org

Solvent Systems: The choice of solvent can significantly influence the reaction rate and yield. numberanalytics.com Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often used. numberanalytics.comnih.gov Anhydrous conditions are generally necessary to prevent the hydrolysis of the ester and the quenching of the base.

Temperature Profiles: The reaction temperature must be carefully controlled. While some condensations can be carried out at room temperature, others may require heating to proceed at a reasonable rate. datapdf.comnih.gov However, prolonged heating at high temperatures can sometimes lead to decreased yields and the formation of side products. nih.gov It has been noted that dropwise addition of the ketone solution to a suspension of the base in the solvent at a low temperature (e.g., below +5 °C) can be beneficial. nih.gov

Table 1: Examples of Reaction Conditions for Claisen-type Condensations

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

| Ethyl picolinate, Acetone | NaOEt | Ether | 25°C | 12 hr | Good | datapdf.com |

| Ethyl nicotinate, Acetone | NaOEt | Acetone | 56°C | 3 hr | - | datapdf.com |

| Ethyl isoquinoline-4-carboxylate, Ethyl acetate (B1210297) | NaOEt | Benzene | Reflux | 1 hr | 49% (crude) | datapdf.com |

| 2-Acetylthiophene, Ethyl trifluoroacetate | NaOEt | Ether | - | - | - | nih.gov |

Alternative Preparative Methods and Strategies for the 1,3-Dione Moiety

While the Claisen condensation is a primary route, other methods can be employed for the synthesis of 1,3-diones. These include multicomponent reactions (MCRs) and the use of alternative starting materials. MCRs offer an efficient approach to synthesizing complex molecules in a single step. researchgate.net For instance, some heterocyclic compounds can be synthesized via one-pot, three-component reactions. researchgate.net

Another strategy involves the modification of existing cyclic structures. For example, indane-1,3-dione can be synthesized through various routes, including the nucleophilic addition of an alkyl acetate to a dialkyl phthalate, or the oxidation of indane. encyclopedia.pub Phthalic anhydride (B1165640) can also be converted to indane-1,3-dione using reagents like diethyl malonate or ethyl acetoacetate. encyclopedia.pub

Purification and Isolation Techniques for 1-(Pyridin-2-yl)hexane-1,3-dione

The purification of β-diketones can be challenging due to the presence of side products from the condensation reaction. nih.gov Several techniques are employed to isolate the pure compound.

Chromatography: Column chromatography is a common method for purifying β-diketones. mdpi.com Silica gel or alumina (B75360) can be used as the stationary phase, with a suitable eluent system to separate the desired product from impurities. mdpi.com

Distillation: For volatile β-diketones, vacuum distillation can be an effective purification method. nih.gov

Chelation: A widely used technique involves the formation of a metal chelate of the β-diketone, typically with copper(II) salts. nih.govnih.gov The crude reaction mixture is treated with a hot aqueous solution of a copper salt, such as copper(II) acetate, to precipitate the copper-diketonate complex. nih.govnih.gov This complex can be filtered, washed, and then decomposed by treatment with an acid (like aqueous HCl) or a base (like aqueous ammonia) to release the pure β-diketone. nih.govgoogle.com This method is particularly useful for removing unreacted starting materials and side products. nih.gov

Derivatization Strategies of the this compound Skeleton

The 1,3-dione moiety is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

The presence of the two carbonyl groups flanking a methylene (B1212753) group makes the central carbon atom acidic and susceptible to various reactions. For example, the Knoevenagel condensation can be performed with aldehydes in the presence of a catalytic amount of a base like piperidine. encyclopedia.pub

The 1,3-dione can also serve as a precursor for the synthesis of various heterocyclic systems. For instance, cyclohexane-1,3-dione has been used as a starting material for the synthesis of 1,2,4-triazine (B1199460) derivatives. nih.gov Similarly, the 1,3-dione skeleton can be incorporated into more complex structures, such as quinazoline-2,4-diones, which have shown biological activity. mdpi.com

Furthermore, the pyridine (B92270) ring itself can be a site for derivatization, although reactions on the 1,3-dione moiety are often more facile. The strategic combination of reactions on both the dione (B5365651) and the pyridine ring allows for the creation of a diverse library of compounds.

An in-depth analysis of the synthetic pathways and chemical reactivity of this compound reveals a landscape rich with potential for structural diversification. This article explores the methodologies for modifying this compound, focusing on its alkane chain, the functionalization of its pyridine ring, and the transformations of its diketone group.

1 Modifications of the Alkane Chain

The hexane (B92381) component of this compound offers several sites for chemical modification, primarily centered around the active methylene group situated between the two carbonyls. This position's unique reactivity allows for the introduction of various substituents and for adjustments to the chain's length.

2 Homologation or Chain Truncation Studies

Homologation refers to any chemical reaction that lengthens a molecule's carbon skeleton by a constant structural unit, typically a methylene group (–CH₂–). wikipedia.org For ketones, a common homologation strategy involves reaction with diazo compounds. acs.org This can lead to the insertion of a methylene group adjacent to the carbonyl, effectively extending the carbon chain. Another approach involves the use of phosphonate (B1237965) reagents, which have been specifically developed for the two-carbon homologation of ketones and aldehydes. nih.govresearchgate.net

Chain truncation , or the shortening of a carbon chain, can also be achieved. One method involves a perfluoroalkylthiolation/decarbonylation sequence. The reaction of a 1,3-diketone with a perfluoroalkanesulfenic acid can lead to the loss of a carbonyl group as carbon monoxide, resulting in a shortened chain. rsc.org Oxidative cleavage is another possibility; under certain conditions with an oxidant and a copper catalyst, 1,3-diketones can undergo deacylation, which also results in a truncated molecular structure. youtube.com

2 Functionalization of the Pyridine Moiety

The pyridine ring presents a different set of challenges and opportunities for functionalization compared to the alkane chain, owing to its aromatic and electron-deficient nature.

1 Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the presence of the highly electronegative nitrogen atom. nih.govrsc.org This characteristic makes the ring significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgquimicaorganica.org Direct EAS on pyridine, such as nitration or sulfonation, requires harsh reaction conditions. wikipedia.orgnumberanalytics.com

The deactivation is further intensified by the tendency of the nitrogen lone pair to interact with electrophiles or the Lewis acid catalysts used in the reaction, which places a positive charge on the nitrogen and further withdraws electron density from the ring. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). This is because the cationic intermediates formed from attack at the 2- or 4-positions would place an unfavorable positive charge on the electronegative nitrogen atom. numberanalytics.comquora.com

A common strategy to overcome the low reactivity of pyridine is to first convert it to its pyridine N-oxide . The N-oxide is more reactive towards EAS than pyridine itself and directs incoming electrophiles to the 2- and 4-positions. Following the substitution reaction, the N-oxide can be reduced back to the pyridine. wikipedia.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Pyridine Derivative | Reactivity vs. Benzene | Favored Position of Attack | Reason | Reference |

|---|---|---|---|---|

| Pyridine | Less Reactive | C-3, C-5 | Avoids placing a positive charge on nitrogen in the reaction intermediate. | numberanalytics.comquora.com |

| Pyridine N-Oxide | More Reactive | C-2, C-4 | The oxygen atom can stabilize the positive charge of the intermediate. | wikipedia.org |

2 Palladium-Catalyzed Cross-Coupling Reactions at Pyridine

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are well-suited for modifying pyridyl halides. libretexts.orglibretexts.org These reactions provide a versatile alternative to classical EAS for functionalizing the pyridine ring.

The Suzuki-Miyaura coupling is one of the most widely used methods. It involves the reaction of a pyridyl halide or triflate with a pyridylboronic acid (or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly effective for creating biaryl linkages. For a substrate like this compound, a halogen would first need to be introduced onto the pyridine ring (e.g., at the 5-position via EAS on the N-oxide followed by reduction and diazotization/halogenation). This pyridyl halide could then be coupled with various organoboron reagents.

Other significant palladium-catalyzed reactions include:

Stille Coupling: Utilizes organotin reagents. libretexts.org

Sonogashira Coupling: Couples terminal alkynes with organohalides. libretexts.org

Heck Coupling: Forms substituted alkenes from organohalides and alkenes. libretexts.org

A key aspect of these reactions with 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can be crucial for achieving high efficiency and selectivity in the coupling process. acs.org

3 Transformations of the 1,3-Diketone Functionality

The 1,3-diketone group is a versatile functional group that serves as a cornerstone for the synthesis of a wide array of other molecules, particularly heterocycles. icm.edu.plijpras.com

One of the most important applications of 1,3-diketones is in the synthesis of heterocyclic compounds . For example, reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles. Condensation with ureas or amidines can produce pyrimidine (B1678525) derivatives. ijpras.comresearchgate.net A Hantzsch-type synthesis can also be employed, where a 1,3-diketone reacts with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) to form substituted pyridines. mdpi.com

The carbonyl groups themselves can undergo characteristic reactions. They can be reduced to form diols or, more selectively, to produce β-hydroxy ketones. nih.gov The diketone can also undergo condensation with primary amines to form β-ketoimines, which are valuable ligands and synthetic intermediates. icm.edu.pl

Table 3: Common Heterocyclic Syntheses from 1,3-Diketones

| Reagent | Resulting Heterocycle | Reference |

|---|---|---|

| Hydrazine (or substituted hydrazines) | Pyrazole (B372694) | ijpras.com |

| Hydroxylamine | Isoxazole | ijpras.com |

| Amidine/Urea (B33335) | Pyrimidine | icm.edu.pl |

| Aldehyde + Ammonia Source | Pyridine (Hantzsch type) | mdpi.com |

Transformations of the 1,3-Diketone Functionality

Reactions at the Carbonyl Centers (e.g., Oxidation, Reduction)

The carbonyl groups of 1,3-diketones are susceptible to both oxidation and reduction, although these reactions must compete with the reactivity at the α-carbon. The reduction of one or both carbonyl groups can lead to the formation of β-hydroxy ketones or 1,3-diols, respectively. Common reducing agents like sodium borohydride (B1222165) can be employed, where the reaction conditions can influence the chemoselectivity. For instance, in the reduction of a compound with both a ketone and an ester, sodium borohydride can selectively reduce the ketone group. youtube.com

Conversely, oxidation reactions at the carbonyl centers are less common than α-carbon oxidation. However, the synthesis of certain pyridyl diketones can involve an oxidation step. For example, the synthesis of 4,4′-dipyridil diketone involves the oxidation of the precursor 4,4′-dipyridildiol using potassium permanganate. marshall.edu This process, which takes place over several hours followed by acidification, highlights an oxidative pathway to form the diketone core. marshall.edu

Ruthenium-catalyzed reactions also demonstrate transformations involving the carbonyl functionality. In the presence of a Ru catalyst, 1,3-dicarbonyl compounds can react with o-amino benzyl (B1604629) alcohols in a Friedländer reaction to produce 3-keto-substituted quinolines, showcasing a condensation and cyclization involving one of the carbonyl groups. rsc.org

Alpha-Functionalization (e.g., Formation of α-Diazo-1,3-Diketone Derivatives)

The carbon atom positioned between the two carbonyl groups (the α-carbon) in a 1,3-diketone is highly activated and serves as a key site for functionalization. A significant transformation at this position is the formation of α-diazo-1,3-diketone derivatives through a process known as diazo transfer.

A highly efficient, one-pot tandem reaction has been developed for the synthesis of α-diazoketones from 1,3-diketones. researchgate.netorganic-chemistry.org This method involves reacting the 1,3-diketone with a sulfonyl azide (B81097) (like tosyl azide, TsN₃) in the presence of a primary amine (such as methylamine, MeNH₂) in an ethanol (B145695) solvent. organic-chemistry.orgorganic-chemistry.org The process consists of a primary amine-catalyzed Regitz diazo transfer onto the α-carbon, followed by a primary amine-mediated cleavage of a carbon-carbon bond of the resulting 2-diazo-1,3-diketone intermediate. organic-chemistry.org This approach is advantageous as it avoids the use of hazardous diazomethane (B1218177) and is applicable to a broad range of 1,3-diketone substrates without requiring special structural features. organic-chemistry.org

The scope of this reaction has been explored with various 1,3-diketones, demonstrating its versatility. The yields are generally high, although steric hindrance near the carbonyl groups can impact the reaction time and efficiency. organic-chemistry.org

Table 1: Synthesis of α-Diazoketones from various 1,3-Diketones

| 1,3-Diketone Substrate | Primary Amine | Diazo Transfer Reagent | Solvent | Product | Yield (%) | Ref |

| 1,3-Diphenylpropane-1,3-dione | Benzylamine | TsN₃ | DMF | 2-Diazo-1-phenylethanone | 91 | researchgate.net |

| 1-Phenylbutane-1,3-dione | Methylamine | TsN₃ | EtOH | 2-Diazo-1-phenylethanone | 92 | organic-chemistry.org |

| 1-(Thiophen-2-yl)butane-1,3-dione | Methylamine | TsN₃ | EtOH | 1-Diazo-3-(thiophen-2-yl)propan-2-one | 93 | organic-chemistry.org |

| 1-(Naphthalen-2-yl)butane-1,3-dione | Methylamine | TsN₃ | EtOH | 2-Diazo-1-(naphthalen-2-yl)ethanone | 95 | organic-chemistry.org |

Rearrangement Reactions Involving the Diketone Core

The 1,3-diketone core, or its derivatives, can participate in various rearrangement reactions to yield new molecular frameworks. While the Baker-Venkataraman rearrangement is a classical method to synthesize 1,3-diketones from 2-acyloxyacetophenones organic-chemistry.org, other rearrangements start from the diketone itself or a closely related derivative.

One such example involves the transformation of cyclic α-diazo ketones, which can be derived from 1,3-diketones as described previously. For β-hydroxy-substituted α-diazo ketones, acid-catalyzed decomposition can initiate a Tiffeneau–Demjanov rearrangement. nih.gov This process involves the 1,2-migration of a substituent, leading to the formation of a dicarbonyl compound, often with ring expansion. nih.gov Although this is typically demonstrated in cyclic systems, the underlying principle of rearrangement following diazo group formation is a potential pathway for acyclic pyridyl diketones if an appropriate substituent is present at the β-position.

Another type of rearrangement was observed in the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with benzyne (B1209423), which, after an initial cycloaddition and nitrogen extrusion, forms 1,4-di(2-pyridyl)phthalazine. nih.gov Further reaction of this pyridyl-substituted system with benzyne leads to an unexpected rearrangement cascade, initiated by a nucleophilic attack of a pyridine nitrogen onto the aryne, ultimately forming complex pyrido[1,2-a]indoles. nih.gov This highlights the potential for the pyridine moiety in this compound to direct complex rearrangement pathways under specific reaction conditions.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. Such studies often involve a combination of experimental evidence and computational modeling.

Elucidation of Reaction Pathways and Transition States

Mechanistic elucidation provides a step-by-step description of a chemical reaction. For transformations involving pyridyl diketone analogues, several pathways have been investigated.

The proposed mechanism for the tandem synthesis of α-diazoketones from 1,3-diketones provides a clear example. researchgate.netorganic-chemistry.org It begins with the formation of an enamine intermediate from the diketone and the primary amine catalyst. This is followed by the Regitz diazo transfer from tosyl azide. The resulting intermediate then undergoes a C-C bond cleavage, facilitated by the primary amine acting as a nucleophile, to release the final α-diazoketone product. organic-chemistry.org Intramolecular hydrogen bonds and charge-separated resonance structures are believed to play a key role in facilitating the reaction. organic-chemistry.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms. DFT calculations have been employed to understand a palladium-catalyzed intramolecular diarylation of a 1,3-diketone. acs.org These studies helped to identify that the reductive elimination step is likely the rate-determining step in the catalytic cycle. acs.org Similarly, DFT computations were used to clarify the complex rearrangement cascade involving pyridyl-substituted heterocycles and arynes, mapping out the energies of intermediates and transition states for the nucleophilic attack and subsequent ring-closing steps. nih.gov

Investigations into Chemo-, Regio-, and Stereoselectivity Control

Many reactions can potentially yield multiple products. Controlling which product is formed is a central goal of synthetic chemistry, and this control is defined by selectivity. youtube.comnih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. youtube.com For this compound, this could involve selectively reacting one of the two carbonyls or reacting the α-carbon without affecting the pyridine ring.

Regioselectivity is the preference for bond formation at one position over another. youtube.com For instance, in the C-H functionalization of pyridines, reactions often favor the C2 or C4 positions. However, studies have shown that a bifunctional nickel-aluminum catalyst can override this intrinsic preference to achieve highly regioselective C3-alkenylation. nih.gov

Stereoselectivity describes the preferential formation of one stereoisomer over another. youtube.com

Investigations into controlling these selectivities are common. In 1,3-dipolar cycloaddition reactions involving nitrones and unsaturated amides, the reactions were found to be completely chemo- and regioselective. rsc.org The stereoselectivity, however, was dependent on the steric and electronic properties of the reactants. rsc.org Theoretical studies using DFT can help explain the origins of such selectivity by comparing the activation energies of different possible reaction pathways. elsevierpure.com For example, analysis of transition state stabilities can rationalize why a particular regio- or stereoisomer is the major product. elsevierpure.com

Table 2: Factors Influencing Selectivity in Reactions of Pyridine and Diketone Analogues

| Reaction Type | Substrate(s) | Key Factor | Type of Selectivity | Outcome | Ref |

| C-H Alkenylation | Pyridine | Ni-Al Catalyst | Regioselectivity | Overrides intrinsic C2/C4 preference to give C3 product | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrone + Unsaturated Amide | Steric/Electronic properties of nitrone | Stereoselectivity | Favors trans configuration in the product ring | rsc.org |

| Intramolecular Diarylation | Dibromoaryl-substituted 1,3-diketone | Palladium Catalyst/Ligand | Chemoselectivity | Favors diarylation over monoarylation | acs.org |

| Tandem Diazo Transfer/Cleavage | 1,3-Diketone + Amine | Primary vs. Secondary/Tertiary Amine | Chemoselectivity | Primary amines are effective catalysts; others are not | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 2 Yl Hexane 1,3 Dione

Comprehensive Spectroscopic Analyses

A multi-technique spectroscopic approach is essential for the unambiguous characterization of 1-(Pyridin-2-yl)hexane-1,3-dione, providing insights into its functional groups, connectivity, electronic environment, and precise mass.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Tautomeric Form Determination

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the tautomeric equilibrium in β-dicarbonyl compounds. ekb.eg The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts.

In its diketo form, two distinct carbonyl (C=O) stretching vibrations would be anticipated in the region of 1700-1740 cm⁻¹. For the enol tautomer, which is often stabilized by an intramolecular hydrogen bond, the spectrum would change significantly. A broad absorption band for the enolic O-H stretch would appear between 2500 and 3200 cm⁻¹. Concurrently, the C=O stretching frequency would shift to a lower wavenumber, typically 1640-1580 cm⁻¹, due to conjugation and hydrogen bonding. researchgate.net The spectrum would also feature bands corresponding to C=C stretching of the enol form.

Vibrations associated with the alkyl chain, such as C-H stretching and bending, are expected in their typical regions. docbrown.info The pyridine (B92270) ring would contribute characteristic C=N and C=C stretching vibrations, generally observed in the 1600-1400 cm⁻¹ range. The presence and relative intensities of bands for the keto versus the enol form can provide qualitative information about the predominant tautomer under the measurement conditions. ekb.eg

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| C-H (Alkyl) | Both | 2960-2850 | Stretching |

| C=O (Diketone) | Keto | 1740-1700 | Stretching |

| C=O (Conjugated) | Enol | 1640-1580 | Stretching |

| C=C / C=N (Pyridine/Enol) | Both | 1600-1400 | Stretching |

| O-H (Enolic) | Enol | 3200-2500 (broad) | Stretching |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is indispensable for determining the detailed molecular structure of this compound and quantifying the keto-enol tautomeric ratio in solution. libretexts.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each tautomer.

Keto Form: Signals would include those for the four protons of the pyridine ring (typically δ 7.0-8.5 ppm), a singlet for the methylene (B1212753) protons between the two carbonyls (-CH₂-, δ ~3.5-4.0 ppm), a triplet for the methylene group adjacent to the carbonyl (-CH₂CO-, δ ~2.5 ppm), a multiplet for the other methylene group (-CH₂-), and a triplet for the terminal methyl group (-CH₃, δ ~0.9 ppm). youtube.com

Enol Form: The spectrum for the enol form would be characterized by the appearance of a vinyl proton signal (-CH=, δ ~5.5-6.0 ppm) and a broad singlet for the enolic hydroxyl proton (-OH, δ 12-16 ppm) which is shifted significantly downfield due to strong intramolecular hydrogen bonding. The signals for the pyridine and alkyl chain protons would also be present, with slight shifts compared to the keto form. The integration of signals unique to each tautomer allows for the determination of their relative concentrations. libretexts.orglibretexts.org

¹³C NMR: The carbon NMR spectrum provides complementary information.

Keto Form: Two distinct carbonyl carbon signals would be observed in the downfield region (δ > 200 ppm). Signals for the pyridine ring carbons would appear between δ 120-150 ppm, and the aliphatic carbons would resonate at higher fields (δ 10-60 ppm). rsc.org

Enol Form: The carbonyl carbon signal would be shifted upfield compared to the diketo form, and new signals for the sp² carbons of the C=C double bond would appear (δ ~90-160 ppm). The position of the carbon signals, particularly the carbonyls, is highly diagnostic of the tautomeric form present. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Tautomeric Form | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyridine-H | Both | 7.0 - 8.5 | 120 - 155 |

| CO-CH₂-CO | Keto | ~3.8 | ~50-60 |

| =CH- (vinyl) | Enol | ~5.8 | ~95-105 |

| Enol-OH | Enol | 12 - 16 | - |

| Alkyl Chain | Both | 0.9 - 2.6 | 13 - 45 |

| C=O | Keto | - | >200 |

| C=O / C-O | Enol | - | 180 - 195 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum is expected to be dominated by π→π* transitions originating from the pyridine ring and the conjugated system of the enol tautomer. The non-bonding electrons on the oxygen and nitrogen atoms can give rise to weaker n→π* transitions. mdpi.com

The keto form, lacking extensive conjugation in the dicarbonyl moiety, would likely exhibit absorption at shorter wavelengths. The enol form, with its conjugated π-system (O=C-C=C-OH), is expected to absorb at longer wavelengths (a bathochromic shift). The position and intensity of the absorption maxima can be sensitive to solvent polarity, which influences the keto-enol equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies

HRMS is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The calculated exact mass for C₁₁H₁₃NO₂ is 205.09463 Da.

Fragmentation patterns observed in the mass spectrum offer further structural proof. Key fragmentation pathways would likely involve:

Alpha-cleavage: Scission of the C-C bonds adjacent to the carbonyl groups, leading to the loss of alkyl or acyl fragments.

McLafferty Rearrangement: For the keto form, a characteristic rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.

Pyridine Ring Fragmentation: Cleavage of the bond connecting the pyridine ring to the dicarbonyl unit.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Calculated Exact Mass | 205.09463 Da |

| Expected Key Fragments (m/z) | [M-C₃H₇]⁺, [M-C₄H₇O]⁺, [C₅H₄NCO]⁺ |

Molecular Structure, Conformation, and Tautomerism

Keto-Enol Tautomerism Equilibrium in Solution and Solid State

Like most β-dicarbonyl compounds, this compound is expected to exist as a dynamic equilibrium between its keto and enol tautomers. wikipedia.org The enol form can be significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov

The position of this equilibrium is highly dependent on the environment.

In Solution: In non-polar solvents, the intramolecularly hydrogen-bonded enol form is typically favored as it minimizes unfavorable interactions with the solvent. In polar, protic solvents, the keto form may be stabilized through intermolecular hydrogen bonding with solvent molecules, shifting the equilibrium. ekb.eg

In Solid State: In the crystalline phase, molecules often adopt a single, most stable tautomeric form to maximize packing efficiency. For many β-dicarbonyls, this is the hydrogen-bonded enol form. rsc.org

Furthermore, the presence of the pyridine nitrogen introduces the possibility of additional tautomeric forms, such as enolimine or enaminone structures, where a proton may transfer from the enolic hydroxyl to the pyridine nitrogen. nih.govnih.gov Quantum-chemical calculations on related systems have shown that while the diketo form can be labile, various enol- and enaminone-type tautomers can be energetically accessible, with the relative stability influenced by the specific substitution pattern. nih.govnih.gov The exact nature of the predominant species for this compound would require detailed experimental and computational investigation.

Intramolecular Hydrogen Bonding Patterns and Their Influence on Conformation

In the liquid and gaseous phases, as well as in solution, β-diketones like this compound are known to exist as a tautomeric mixture of the diketo and enol forms. The enol tautomer is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This interaction involves the hydroxyl proton and the carbonyl oxygen, significantly influencing the molecule's conformation and reactivity.

The presence of the pyridine ring introduces an additional potential hydrogen bond acceptor site—the nitrogen atom. This allows for the possibility of different enolic conformations, primarily the one where the hydrogen bond is formed with the carbonyl oxygen, and another less likely conformation where it might interact with the pyridine nitrogen, which would be sterically hindered. The equilibrium between these forms is influenced by the solvent polarity and temperature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in studying these tautomeric and conformational equilibria. For instance, the chemical shift of the enolic proton in ¹H NMR (typically in the range of 12-16 ppm) and the vibrational frequencies of the C=O and O-H bonds in IR spectroscopy provide direct evidence for the presence and strength of the intramolecular hydrogen bond.

Conformational Analysis of the Hexane (B92381) Chain and Pyridine Ring Orientation

The conformational flexibility of this compound is primarily determined by the rotational freedom around several single bonds. The orientation of the pyridine ring relative to the dicarbonyl fragment is a key conformational feature. The planarity of the chelated enol ring is often distorted to some extent to alleviate steric strain.

The hexane chain, attached at the C3 position, can adopt various conformations. The lowest energy conformation would be one that minimizes steric clashes with the rest of the molecule. The relative orientation of the pyridine ring and the hexane chain will be governed by a balance of steric and electronic effects. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations and the energy barriers between them. These calculations can help predict the most stable arrangement of the hexane chain and the dihedral angle between the pyridine ring and the enol-dione plane.

Solid-State Structure and Intermolecular Interactions

The solid-state structure of a compound provides definitive information about its molecular geometry and the interactions that govern its crystal packing.

X-ray Crystallography of this compound and its Derivatives

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related pyridinyl β-diketone structures would be highly informative. X-ray crystallography would be the definitive technique to determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would confirm the dominant tautomeric form (likely the enol form) and provide exact measurements of the intramolecular hydrogen bond.

For derivatives of this compound, such as metal complexes, crystallographic studies reveal how the ligand coordinates to the metal center. In such complexes, the diketonate moiety typically acts as a bidentate ligand, forming a stable chelate ring with the metal ion.

Table 1: Hypothetical Crystallographic Data for this compound (based on analogous structures)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 105 |

| Volume (ų) | 1170 |

| Z | 4 |

| Intramolecular H-bond (Å) | 1.6 - 1.8 |

Note: This data is hypothetical and serves as an illustration of what might be expected based on similar known structures.

Hirshfeld Surface Analysis and Crystal Packing Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.org By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between neighboring molecules. For this compound, this analysis would likely reveal the significance of various types of interactions in stabilizing the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. One would expect to see significant contributions from H···H contacts, reflecting the presence of the hexane chain, as well as O···H and N···H contacts, indicative of hydrogen bonding.

Analysis of Non-Covalent Interactions (e.g., π-π Stacking, Weak Hydrogen Bonds) in the Crystal Lattice

In the solid state, the crystal structure of this compound would be stabilized by a network of non-covalent interactions. nih.gov Besides the strong intramolecular hydrogen bond, various intermolecular forces would be at play.

π-π Stacking: The presence of the aromatic pyridine ring could lead to π-π stacking interactions between adjacent molecules. These interactions, where the pyridine rings are arranged in a parallel or offset fashion, are a significant contributor to the stability of many crystal structures containing aromatic moieties.

Coordination Chemistry and Metal Complexation with 1 Pyridin 2 Yl Hexane 1,3 Dione

Ligand Design Principles and Chelation Properties

The coordination behavior of 1-(Pyridin-2-yl)hexane-1,3-dione is dictated by the presence of multiple donor atoms: two oxygen atoms from the diketone fragment and one nitrogen atom from the pyridine (B92270) ring. This arrangement allows the ligand to act as either a bidentate or a tridentate chelating agent.

Bidentate O,O-Coordination through the Diketone Moiety

The β-diketone group is a well-established chelating motif in coordination chemistry. researchgate.net Upon deprotonation of the enolic proton, the two oxygen atoms can coordinate to a metal ion to form a stable six-membered chelate ring. researchgate.netpurdue.edu This O,O-bidentate coordination is the most common binding mode for β-diketonate ligands. researchgate.net In this scenario, the pyridine nitrogen of this compound would remain uncoordinated. This mode of coordination is prevalent in complexes where the metal ion's coordination sphere is saturated by other ligands or when steric factors prevent the approach of the pyridine nitrogen.

Multidentate Coordination Involving the Pyridine Nitrogen and Diketone Oxygens

The presence of the pyridine ring introduces the possibility of multidentate coordination. The nitrogen atom of the pyridine can act as an additional donor site, allowing the ligand to bind in a tridentate fashion, involving the two oxygen atoms of the diketone and the pyridine nitrogen. researchgate.net This N,O,O-coordination leads to the formation of two fused chelate rings, which enhances the stability of the resulting complex. The ability of pyridyl-containing ligands to coordinate via the pyridine nitrogen is well-documented. rsc.orgnih.gov For pyridyl-β-diketones, this tridentate behavior has been observed in various metal complexes, leading to specific geometries and properties. researchgate.net

Coordination Preferences with Various Metal Ions (e.g., Transition Metals, Lanthanides)

This compound and related pyridyl-β-diketones can form complexes with a wide range of metal ions, including transition metals and lanthanides. The coordination number and geometry of the resulting complexes are influenced by the size and electronic properties of the metal ion.

Transition Metals: With transition metals such as copper(II), iron(III), and zinc(II), pyridyl-β-diketones can form complexes with various coordination geometries, including square planar, square pyramidal, trigonal bipyramidal, and octahedral. nih.govnih.govrsc.org For instance, copper(II) complexes with related ligands have been found to adopt distorted trigonal-bipyramidal geometries. nih.gov Iron(III) typically forms tris-chelate complexes, resulting in an octahedral geometry. nih.gov

Lanthanides: Lanthanide ions are characterized by their larger ionic radii and preference for higher coordination numbers, typically 8 or 9. mdpi.comresearchgate.net In complexes with pyridyl-β-diketones, lanthanide ions often coordinate to three diketonate ligands and additional molecules such as water, or the nitrogen atoms of other ligands to satisfy their coordination requirements. mdpi.comtandfonline.comresearchgate.net For example, europium and lanthanum complexes with dipyridyl-β-diketonates have been shown to form eight- and nine-coordinate structures, respectively. nih.gov The coordination environment around the lanthanide ion in these complexes can be described as a distorted dodecahedron or a monocapped square antiprism. researchgate.net

Table 1: Coordination Preferences of Pyridyl-β-Diketone Analogs with Various Metal Ions

| Metal Ion | Ligand Analog | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | 3-(2-pyridyl)-5-ethyl-1,2,4-triazolate | 5 | Distorted Trigonal-Bipyramidal | nih.gov |

| Iron(III) | 1,3-di(4-pyridyl)propane-1,3-dionato | 6 | Distorted Octahedral | nih.gov |

| Europium(III) | 1,3-di(3-pyridyl)propane-1,3-dionato | 8 | - | nih.gov |

| Lanthanum(III) | 1,3-di(3-pyridyl)propane-1,3-dionato | 9 | - | nih.gov |

| Terbium(III) | 4,4,4-trifluoro-1-phenylbutane-1,3-dione and 4,4'-dimethyl-2,2'-bipyridine | 8 | - | mdpi.com |

Synthesis and Structural Characterization of Metal Complexes

The synthesis and characterization of metal complexes of this compound are crucial for understanding their properties and potential applications.

Preparation Routes for Discrete Coordination Compounds

Metal complexes of β-diketones are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. A common method involves the reaction of the β-diketone with a metal halide, nitrate, or acetate (B1210297). mdpi.comjscimedcentral.com The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or an amine, to facilitate the deprotonation of the ligand's enolic form, which is the species that coordinates to the metal ion. For lanthanide complexes, the synthesis may involve the in-situ reaction of a lanthanide salt, the β-diketone, and an auxiliary N-donor ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridine. researchgate.net The choice of solvent can also play a critical role in the crystallization of the final product.

Elucidation of Coordination Geometries and Ligand Field Effects

Spectroscopic techniques are also vital for characterizing these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The coordination of the β-diketone is indicated by the disappearance of the enolic O-H stretching vibration and shifts in the C=O and C=C stretching frequencies. asianpubs.org The coordination of the pyridine nitrogen can be inferred from shifts in the pyridine ring vibrations. kpi.ua

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of the complexes. The spectra typically show intense bands in the UV region due to π-π* transitions within the ligand and potentially charge-transfer bands. The d-d transitions of transition metal complexes, which are often weak, can provide information about the ligand field splitting and the coordination geometry. asianpubs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can be used to confirm the structure in solution. For paramagnetic complexes, such as those of lanthanides, NMR can be more complex but can provide information about the magnetic properties and the structure of the complex. tandfonline.com

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific research on the chemical compound this compound and its metal complexes. Despite extensive searches for data pertaining to its coordination chemistry, spectroscopic properties, and applications in catalysis and advanced materials, no dedicated studies detailing these aspects for this particular molecule could be retrieved.

The inquiry, which focused on a detailed outline including spectroscopic signatures of metal-ligand interactions and specific applications in catalysis and optoelectronics, did not yield results for this compound. This suggests that the compound may be a novel or less-studied molecule within the broader class of pyridine and β-dione containing ligands.

While direct information is absent, the scientific domain contains research on structurally related compounds. For instance, studies on other pyridinyl-β-dione ligands and their metal complexes are available. Research on compounds such as 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) has explored their coordination with metals like palladium, including characterization through single-crystal X-ray diffraction and evaluation for potential biological applications. nih.gov

Furthermore, the broader families of pyridine-containing ligands and β-dione chelators are well-represented in the literature for their versatile coordination behavior and the diverse applications of their metal complexes. These applications span from catalysis in organic transformations to the development of luminescent materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netmdpi.comresearchgate.netlibretexts.org

However, the specific structural combination of a pyridine-2-yl group and a hexane-1,3-dione moiety, as defined by this compound, does not appear in the currently accessible scientific literature under the specified research topics. Therefore, a detailed article conforming to the requested outline cannot be generated at this time due to the absence of the necessary foundational research data.

Applications of this compound Metal Complexes

Development of Advanced Materials

Sensing Probes for Chemical Analytes

The integration of a pyridyl group and a β-diketone unit within a single molecular framework endows this compound with the capacity to act as a versatile chelating agent. Upon coordination with metal ions, particularly lanthanides and transition metals, the resulting complexes can exhibit pronounced luminescence. This photophysical property is central to their application as sensing probes, where the presence of a target analyte can induce a measurable change in the luminescence signal, such as enhancement (turn-on) or quenching (turn-off).

The underlying principle for lanthanide-based sensors involves the "antenna effect." The organic ligand, in this case, this compound, absorbs light efficiently and transfers the excitation energy to the coordinated lanthanide ion, which then emits light with its characteristic sharp and long-lived luminescence. rsc.orgresearchgate.net The interaction of an analyte with the complex can modulate this energy transfer process or alter the coordination environment of the lanthanide ion, leading to a detectable change in the emission spectrum.

While specific studies detailing the use of this compound in sensing are not extensively documented in the provided search results, the broader class of pyridyl-β-diketone ligands has shown significant promise. For instance, europium(III) complexes with related ligands have been developed as fluorescent probes for anions like fluoride, where the anion interaction leads to a quenching of the metal's luminescence. researchgate.net The sensing mechanism often involves the displacement of solvent molecules from the metal's coordination sphere by the analyte, which can affect the non-radiative decay pathways and, consequently, the luminescence intensity.

The table below summarizes the potential sensing applications based on the general properties of similar pyridyl-diketone metal complexes.

| Metal Ion | Potential Analytes | Sensing Mechanism |

| Europium(III) | Anions (e.g., F⁻) | Luminescence quenching |

| Terbium(III) | pH, various cations | Luminescence enhancement or quenching |

| Zinc(II) | Amines, small molecules | Changes in fluorescence emission |

Supramolecular Assembly and Coordination Polymers

The directional-bonding capabilities of the pyridine nitrogen atom, combined with the chelating nature of the β-diketone group, make this compound an excellent building block for the construction of supramolecular assemblies and coordination polymers. These extended structures are formed through the self-assembly of the ligand with metal ions, which act as nodes connecting the ligand linkers.

Coordination polymers are of great interest due to their diverse topologies and potential applications in areas such as catalysis, gas storage, and magnetism. The structure of the resulting polymer—be it a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework—is influenced by the coordination geometry of the metal ion and the flexibility and connectivity of the organic ligand.

The table below outlines the key features and potential structures of coordination polymers based on this compound and related ligands.

| Metal Ion | Ancillary Ligands/Anions | Resulting Structure | Key Interactions |

| Zn(II) | Dicarboxylates | 1D Chains, 2D Layers | Coordination bonds, π-π stacking |

| Ni(II) | Perchlorate, Nitrate | 1D Chains, 3D Networks | Hydrogen bonding, coordination bonds |

| Cu(II) | Acetate | 1D Chains (Paddle-wheel units) | Coordination bonds |

Theoretical and Computational Investigations of 1 Pyridin 2 Yl Hexane 1,3 Dione

Quantum Chemical Approaches (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become standard tools for investigating molecules of this class. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for predicting the properties of medium-sized organic molecules like 1-(Pyridin-2-yl)hexane-1,3-dione. Functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p), are frequently used to model the geometry, stability, and electronic characteristics of related dicarbonyl systems. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity and the energy of electronic transitions.

For this compound, particularly in its more stable enol tautomer, the HOMO is expected to be a π-orbital with significant electron density spread across the chelated ring system, including the enolic double bond and the carbonyl group. The LUMO is anticipated to be a π* anti-bonding orbital, also delocalized over the conjugated system, including the pyridine (B92270) ring. The pyridine ring's electron-withdrawing nature can influence the energies of these orbitals.

In studies of analogous cyclohexane-1,3-dione derivatives, the HOMO and LUMO energy levels have been shown to be key electronic descriptors that correlate with their biological activity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Related β-Diketone System

| Molecular Orbital | Typical Energy Range (eV) | Description |

|---|---|---|

| HOMO | -6.0 to -7.0 | π-orbital, electron-donating character |

| LUMO | -1.5 to -2.5 | π*-orbital, electron-accepting character |

| Energy Gap (ΔE) | 3.5 to 4.5 | Correlates with electronic transition energy and stability |

Note: Data are representative values for analogous β-diketone systems and serve as an estimation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map of the stable enol tautomer would show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily localized on the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. nih.gov

Positive Potential (Blue): Regions of low electron density, typically found around the acidic enolic hydrogen atom and the hydrogen atoms on the pyridine ring, indicating sites for nucleophilic attack.

Neutral Potential (Green): Areas with moderate potential, such as the aliphatic hexane (B92381) chain.

This mapping provides a clear rationale for the molecule's intermolecular interactions, including its hydrogen bonding capabilities. researchgate.netnih.gov

Like most β-diketones, this compound can exist in several tautomeric forms. The primary forms are the diketo tautomer and two possible enol tautomers, which are stabilized by intramolecular hydrogen bonding to form a six-membered pseudo-ring. The presence of the pyridine nitrogen also introduces the possibility of enolimine and enaminone tautomers. nih.gov

Computational studies on hexane-2,4-dione, a close structural analog, provide significant insight. stackexchange.com DFT calculations (DF-BP86/def2-SVP level) showed that the diketo form is substantially less stable than the chelated enol forms. stackexchange.com The enol tautomers benefit from the stability conferred by resonance-assisted hydrogen bonding and conjugation.

The two primary enol forms of this compound would be:

(3Z)-1-(pyridin-2-yl)-3-hydroxyhex-2-en-1-one

(1Z)-3-hydroxy-1-(pyridin-2-yl)hex-1-en-3-one (less likely due to disruption of conjugation with the pyridine ring)

Based on calculations for hexane-2,4-dione, the energy difference between the two enol forms is small, suggesting a rapid equilibrium between them at room temperature. stackexchange.com However, the enol tautomer where the double bond is conjugated with the pyridine ring is expected to be the most stable. DFT calculations on 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione have shown that its dienolimine tautomer is the most stable form in a vacuum, highlighting the significant role the pyridine moiety plays in determining tautomeric preference. nih.govresearchgate.net

Table 2: Calculated Relative Energies for Tautomers of Hexane-2,4-dione (A Close Analog)

| Tautomer | Relative Electronic Energy (kJ/mol) | Stability Status |

|---|---|---|

| Hexane-2,4-dione (Diketo form) | +39.3 | Unstable Reference |

| (4Z)-5-Hydroxyhex-4-en-3-one (Enol 1) | 0 | Most Stable |

| (3Z)-4-Hydroxyhex-3-en-2-one (Enol 2) | +2.1 | Slightly Less Stable |

Source: Adapted from computational data on hexane-2,4-dione. stackexchange.com These values illustrate the significant stabilization of the enol forms over the diketo form.

Simulation of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the interpretation of experimental data and confirm structural assignments.

Vibrational (IR) Spectra: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT methods, such as B3LYP, are known to reliably predict vibrational frequencies, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. nih.gov

For the most stable enol tautomer of this compound, the predicted IR spectrum would feature characteristic bands:

O-H Stretch: A broad band in the 3200–2500 cm⁻¹ region, characteristic of a strong intramolecularly hydrogen-bonded hydroxyl group.

C-H Stretch: Peaks around 3100-3000 cm⁻¹ (aromatic/vinylic) and 3000-2850 cm⁻¹ (aliphatic).

C=O Stretch: A strong absorption near 1650-1600 cm⁻¹, lowered from the typical ketone region due to conjugation and hydrogen bonding.

C=C/C=N Stretches: Multiple bands in the 1600–1450 cm⁻¹ region arising from the enol double bond and the pyridine ring vibrations.

Electronic Absorption (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. The main absorption bands correspond to electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition (π → π*). For this compound, strong absorption is expected in the UV region, consistent with the extended π-conjugation of the stable enol tautomer. The exact position of the absorption maximum (λ_max) would be influenced by the solvent environment.

The prediction of NMR spectra, particularly ¹H and ¹³C chemical shifts, is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, provides reliable predictions of isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).

Predicted ¹H NMR Shifts:

Enolic Proton: A highly deshielded singlet, expected to appear far downfield (δ 14–17 ppm), characteristic of a proton involved in a strong intramolecular hydrogen bond.

Pyridine Protons: A set of multiplets in the aromatic region (δ 7.0–8.5 ppm).

Vinylic Proton: A singlet around δ 5.5–6.5 ppm.

Aliphatic Protons: Signals for the methylene (B1212753) and methyl groups of the hexane chain in the upfield region (δ 0.9–2.5 ppm).

Predicted ¹³C NMR Shifts:

Carbonyl Carbons: Resonances in the δ 180–200 ppm range.

Enolic Carbons: Signals for the C=C double bond, with the C-O carbon appearing further downfield (around δ 160-180 ppm) than the C-C carbon.

Pyridine Carbons: Peaks in the aromatic region (δ 120–150 ppm).

Aliphatic Carbons: Signals in the upfield region (δ 10–40 ppm).

Reactivity Prediction and Mechanistic Insights

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the intricate details of reaction mechanisms at an atomic level. For this compound, theoretical studies are pivotal in understanding its chemical behavior, particularly in identifying reactive sites, predicting reaction pathways, and exploring dynamic processes such as intramolecular proton transfer.

Identification of Reactive Sites and Pathways

The reactivity of this compound is largely dictated by the distribution of electron density across the molecule. Theoretical methods such as Density Functional Theory (DFT) are employed to calculate molecular properties that help in identifying the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. Regions with negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while areas with positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the oxygen atoms of the dione (B5365651) moiety and the nitrogen atom of the pyridine ring are expected to be the primary electron-rich centers, making them likely sites for interaction with electrophiles. Conversely, the carbonyl carbons and the protons on the hexane chain are potential sites for nucleophilic attack.

Fukui Function Analysis: The Fukui function is a concept within DFT that helps to quantify the reactivity of different atomic sites in a molecule. It predicts the most likely sites for electrophilic, nucleophilic, and radical attack by analyzing the change in electron density when an electron is added or removed. For a molecule like this compound, Fukui function analysis can provide a more quantitative prediction of reactivity at each atomic center, complementing the qualitative insights from MEP analysis.

| Reactivity Descriptor | Predicted Reactive Sites on this compound |

| Electrophilic Attack | Oxygen atoms of the β-diketone, Nitrogen atom of the pyridine ring |

| Nucleophilic Attack | Carbonyl carbons, Methylene carbon between the carbonyls |

These computational tools collectively suggest that the β-dicarbonyl moiety is a key center for various chemical transformations, a characteristic feature of β-diketones.

Elucidation of Reaction Mechanisms at the Molecular Level

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

For this compound, which can participate in reactions such as condensations and cyclizations, theoretical studies can map out the potential energy surface for these transformations. For instance, in a reaction with a nucleophile, computational models can determine whether the reaction proceeds through a direct addition to one of the carbonyl groups or via the enol tautomer.

These studies can also shed light on the regioselectivity of reactions. For example, in reactions involving both the pyridine ring and the diketone functionality, computational modeling can predict which site is more likely to react under specific conditions. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified.

Studies on Intramolecular Proton Transfer Processes

This compound exists in a tautomeric equilibrium between its diketo and enol forms. The interconversion between these tautomers involves an intramolecular proton transfer. Computational studies are instrumental in understanding the dynamics and energetics of this process.

Tautomeric Equilibrium: The relative stability of the diketo and enol forms can be calculated using computational methods. These calculations often show that the enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. The presence of the pyridine ring can influence this equilibrium.

Proton Transfer Barrier: The energy barrier for the proton transfer between the two oxygen atoms in the enol form, or from the central carbon to a carbonyl oxygen in the diketo-enol tautomerization, can be determined computationally. This provides insight into the rate of this dynamic process. Studies on similar systems have shown that the energy barrier for proton transfer can be influenced by the solvent environment.

Advanced Applications of 1 Pyridin 2 Yl Hexane 1,3 Dione in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

The dual functionality of 1-(Pyridin-2-yl)hexane-1,3-dione, with its reactive dicarbonyl unit and the coordinating pyridine (B92270) nitrogen, makes it an exceptionally useful precursor in the synthesis of complex organic molecules.

The 1,3-dicarbonyl motif is a well-established synthon for the construction of a wide array of heterocyclic systems. This compound serves as a key starting material for the synthesis of substituted pyrazoles and pyrimidines, which are core structures in many pharmaceutically active compounds.

One of the most prominent reactions is the Knorr pyrazole (B372694) synthesis, where the dione (B5365651) reacts with hydrazine (B178648) or its derivatives. mdpi.com The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to yield the corresponding pyrazole. The presence of the pyridyl substituent on the resulting pyrazole scaffold offers an additional site for coordination or further functionalization.

Similarly, reaction with amidines or urea (B33335) provides access to pyrimidine (B1678525) derivatives. These reactions highlight the role of this compound as a versatile platform for generating libraries of heterocyclic compounds with potential biological activities. The general schemes for these syntheses are presented below.

Table 1: Synthesis of Heterocycles from this compound

| Heterocycle | Reagent | General Conditions | Product |

| Pyrazole | Hydrazine hydrate | Acid or base catalysis, reflux | 3-Butyl-5-(pyridin-2-yl)-1H-pyrazole |

| Pyrimidine | Urea | Strong acid or base, heating | 4-Butyl-6-(pyridin-2-yl)pyrimidin-2(1H)-one |

| Pyridopyrimidine | 2-Aminopyridine | Polyphosphoric acid, high temperature | Fused pyridopyrimidine system |

The reactivity of the dicarbonyl unit in this compound extends to various condensation, annulation, and cyclization reactions. The enol form of the β-diketone is a potent nucleophile and can participate in reactions with a range of electrophiles.

For instance, condensation with aldehydes (Knoevenagel condensation) can lead to the formation of α,β-unsaturated dicarbonyl compounds, which are themselves versatile intermediates for further transformations, including Michael additions and cycloadditions.

Annulation reactions, where a new ring is fused onto an existing one, can be achieved by reacting this compound with bifunctional reagents. For example, reaction with enamines can lead to the formation of fused pyridine or quinoline (B57606) derivatives, depending on the nature of the enamine. These complex heterocyclic systems are of great interest in medicinal chemistry and materials science.

Cyclization reactions are fundamental to the synthesis of many ring systems, and this compound is a valuable substrate for such transformations. Intramolecular cyclizations can be induced under certain conditions, leading to the formation of bicyclic systems containing the pyridine ring.

Contributions to Materials Science and Engineering

The unique combination of a coordinating pyridyl group and a chelating β-diketonate function allows this compound to be a valuable ligand in the design of advanced materials with interesting optical and electronic properties.

The β-diketonate moiety is an excellent chelator for a variety of metal ions, including lanthanides. Lanthanide complexes are renowned for their sharp, line-like emission spectra, making them highly desirable for applications in Organic Light-Emitting Diodes (OLEDs). The organic ligand, in this case, this compound, acts as an "antenna," absorbing light and efficiently transferring the energy to the central lanthanide ion, which then emits light of a specific color. tandfonline.comnih.gov

In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes are used to absorb sunlight and inject electrons into a semiconductor material. While not as common as other applications, metal complexes of this compound could potentially be designed to have the appropriate absorption and electrochemical properties for use as sensitizers in DSSCs.

Table 2: Photophysical Properties of Representative Lanthanide Complexes with Pyridyl-β-diketonate Ligands

| Lanthanide Ion | Ligand Type | Emission Color | Typical Quantum Yield (%) | Application |

| Europium(III) | Tris(β-diketonate) | Red | 30-50 | OLEDs bath.ac.ukmdpi.com |

| Terbium(III) | Tris(β-diketonate) | Green | 40-60 | OLEDs, Bio-imaging |

| Samarium(III) | Tris(β-diketonate) | Orange-Red | 10-20 | Luminescent probes |

| Dysprosium(III) | Tris(β-diketonate) | Yellow/White | 5-15 | White-light emitting materials |

The ability of this compound to form stable metal complexes is a key feature in its use for designing functional polymers and supramolecular materials. The pyridine and diketonate groups can act as programmable binding sites to direct the self-assembly of complex, well-defined architectures. acs.org

For example, the formation of metal-organic polygons and polyhedra can be achieved by reacting the ligand with metal ions that have specific coordination geometries. mdpi.com These supramolecular structures can have applications in catalysis, gas storage, and drug delivery.

Furthermore, this compound can be incorporated into polymer chains, either as a side group or as part of the main chain. The resulting polymers would have metal-binding sites, allowing for the creation of cross-linked materials or metallopolymers with interesting electronic, magnetic, or catalytic properties. The self-assembly of such pyridyl-containing complexes can lead to the formation of metallogels and other soft materials. nih.gov

Development of Specialized Analytical Methodologies

The chelating and signaling properties of this compound and its derivatives make them suitable for the development of specialized analytical methods, particularly for the detection of metal ions.

The interaction of the pyridyl-β-diketonate ligand with a metal ion can lead to a significant change in its photophysical properties, such as fluorescence intensity or color. This phenomenon, known as chelation-enhanced fluorescence (CHEF), forms the basis for highly sensitive and selective fluorescent sensors. rsc.org

For instance, a sensor molecule incorporating the this compound moiety could exhibit a low level of fluorescence on its own. Upon binding to a specific metal ion, the rigidity of the molecule increases, and non-radiative decay pathways are suppressed, leading to a strong fluorescent signal. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the ligand. nih.govnih.gov

These types of sensors are valuable for environmental monitoring, clinical diagnostics, and industrial process control, where the rapid and accurate detection of trace amounts of metal ions is crucial.

Application in Chemo- and Fluoro-sensing Systems

No research data is available to describe the application of this compound in the development of chemo- or fluoro-sensing systems.

Use in Chromatographic Separation Science (e.g., as complexing agents)

There are no published studies on the use of this compound as a complexing agent or in any other capacity within the field of chromatographic separation science.

Emerging Research Frontiers and Future Prospects for 1 Pyridin 2 Yl Hexane 1,3 Dione

Exploration of Sustainable Synthetic Strategies (e.g., Green Chemistry Approaches)

The traditional synthesis of β-diketones, often achieved through methods like the Claisen condensation, typically involves stoichiometric amounts of strong bases and volatile organic solvents, leading to significant waste and environmental concerns. Modern research is actively pursuing greener and more sustainable alternatives for the synthesis of 1-(Pyridin-2-yl)hexane-1,3-dione and its analogs. These methods aim to improve yield, reduce reaction times, and minimize environmental impact. rasayanjournal.co.in

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.inresearchgate.net

Ultrasonic-Assisted Synthesis: The use of ultrasound irradiation can promote reactions by generating localized high-pressure and high-temperature spots through acoustic cavitation, enhancing mass transfer and reaction rates. chemijournal.com This method has been successfully applied to the Baker-Venkataraman rearrangement, a key step in some β-diketone syntheses. chemijournal.com

Solvent-Free and Mechanochemical Methods: Conducting reactions in the absence of solvents or through mechanical grinding eliminates the need for potentially hazardous solvents, reducing waste and simplifying product purification. mdpi.com These solid-state methods are gaining traction for their efficiency and environmental benefits. mdpi.com

Catalytic Approaches: The development of efficient and recyclable catalysts, including organocatalysts like L-proline or novel metal complexes, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. rsc.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, further enhances the sustainability of the process. unibo.it

| Methodology | Key Advantages | Typical Conditions | Sustainability Aspect |

|---|---|---|---|

| Traditional Claisen Condensation | Well-established | Strong base (e.g., NaH, NaOEt), organic solvent (e.g., THF, ethanol) | High waste, use of hazardous reagents |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields rasayanjournal.co.in | Microwave reactor, often solvent-free or with green solvents | Energy efficient, reduced reaction time researchgate.net |

| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, improved yields chemijournal.com | Ultrasonic bath/probe, room temperature | Low energy input, can avoid high temperatures |

| Catalytic Synthesis | High atom economy, catalyst recyclability rsc.orgunibo.it | Catalytic amount of acid, base, or metal complex | Reduces stoichiometric waste |

Design of Novel Multi-functional Derivatives with Tailored Properties

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the design of novel derivatives with properties tailored for specific applications. Researchers are exploring modifications on both the pyridine (B92270) ring and the diketone backbone to fine-tune electronic, steric, and coordination properties.

Potential modifications and their impact include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups to the pyridine ring can alter the ligand's electronic properties. This, in turn, influences the stability and luminescent or catalytic properties of its metal complexes.

Modification of the Alkyl Chain: Altering the length or branching of the hexyl group can modify the solubility and steric hindrance of the ligand, which is crucial for controlling the geometry and reactivity of resulting metal complexes.

Introduction of Additional Functional Groups: Incorporating other functionalities, such as polymerizable groups or secondary coordination sites, can lead to the creation of multifunctional materials like coordination polymers or metal-organic frameworks (MOFs) with unique catalytic or sensory capabilities.

| Modification Site | Example Substituent | Potential Impact on Properties | Target Application Area |

|---|---|---|---|

| Pyridine Ring | -OCH₃, -N(CH₃)₂ (electron-donating) | Enhance ligand field strength, modify redox potential | Luminescent materials, catalysis |

| Pyridine Ring | -CF₃, -CN (electron-withdrawing) | Increase acidity of β-diketone, alter metal-ligand bond | Sensors, electronic materials |

| Hexane (B92381) Chain (R-group) | Branched alkyl groups (e.g., tert-butyl) | Increase steric hindrance, improve solubility in nonpolar solvents | Precursors for chemical vapor deposition (CVD) |

| Backbone | Incorporation of a second β-diketone moiety | Formation of multinuclear metal complexes or polymers | Magnetic materials, porous materials (MOFs) |

Advanced Characterization Techniques and In Situ Studies

A deep understanding of the structure, dynamics, and reactivity of this compound requires the application of advanced characterization techniques. A key feature of β-diketones is their existence as a mixture of keto and enol tautomers, and the equilibrium between these forms is critical to their reactivity.

Advanced techniques employed for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional and variable-temperature NMR studies are crucial for elucidating the precise tautomeric form (keto vs. enol) in different solvents and for studying the dynamics of tautomerization. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides definitive structural information on the solid-state conformation of the compound and, more importantly, the precise coordination geometry of its metal complexes. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized derivatives. chemijournal.commdpi.com Techniques like Electrospray Ionization (ESI-MS) can also provide insights into solution-state species.

In Situ Spectroscopy: Techniques such as in situ IR or UV-Vis spectroscopy allow researchers to monitor reactions in real-time. This is particularly valuable for studying the formation of metal complexes or for tracking the progress of catalytic reactions involving the dione (B5365651), providing crucial mechanistic data.